molecular formula C10H20N4S B13321934 5-[4-Ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine

5-[4-Ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine

Cat. No.: B13321934
M. Wt: 228.36 g/mol
InChI Key: FKKQDRISFZLVNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-Ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine is a chemical compound with the molecular formula C10H20N4S. It is a member of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-Ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with methyl isothiocyanate to form the triazole ring, followed by alkylation with 1-bromopentane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-[4-Ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the amine position .

Scientific Research Applications

5-[4-Ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-Ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-Methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine
  • 5-[4-Ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine
  • 5-[4-Ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]butan-1-amine

Uniqueness

5-[4-Ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its combination of an ethyl group and a methylsulfanyl group on the triazole ring differentiates it from other similar compounds .

Properties

Molecular Formula

C10H20N4S

Molecular Weight

228.36 g/mol

IUPAC Name

5-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)pentan-1-amine

InChI

InChI=1S/C10H20N4S/c1-3-14-9(7-5-4-6-8-11)12-13-10(14)15-2/h3-8,11H2,1-2H3

InChI Key

FKKQDRISFZLVNQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SC)CCCCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.